molecular formula C10H8ClF3N2O2 B2970218 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one CAS No. 2197602-01-8

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one

Cat. No.: B2970218
CAS No.: 2197602-01-8
M. Wt: 280.63
InChI Key: BYSKZODVNKDPSE-UHFFFAOYSA-N
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Description

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one is a complex organic compound known for its distinctive molecular structure that combines a pyridine ring with a pyrrolidinone moiety, linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one typically involves the following steps:

  • Formation of the pyridine derivative: : Starting with a chloropyridine precursor, a nucleophilic substitution reaction introduces the trifluoromethyl group.

  • Coupling Reaction: : The pyridine derivative undergoes an etherification reaction with a pyrrolidinone derivative, often mediated by a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, production might involve continuous flow chemistry to enhance reaction efficiency and product yield. Catalytic processes and optimized reaction conditions can scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one can undergo various types of chemical reactions:

  • Oxidation: : Introduction of oxidative agents can modify the functional groups, leading to new derivatives.

  • Reduction: : Reductive agents can potentially alter the chloro or nitro functionalities if present in other derivatives.

  • Substitution: : Halogen atoms like chlorine can undergo nucleophilic substitution reactions, introducing new groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Use of agents like m-chloroperbenzoic acid.

  • Reduction: : Employing hydrogenation with palladium on carbon.

  • Substitution: : Using nucleophiles like amines under base catalysis.

Major Products Formed

  • Oxidation: : Forms epoxides or hydroxyl derivatives.

  • Reduction: : Converts to amines or alcohols.

  • Substitution: : Generates a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules, playing a crucial role in the development of novel organic compounds.

Biology

Its derivatives are often studied for their biological activity, including potential antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, it is explored for drug development due to its ability to interact with various biological targets, potentially leading to new therapeutic agents.

Industry

Used in the synthesis of specialty materials and advanced polymers, contributing to the development of new materials with unique properties.

Mechanism of Action

Effects

The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors, altering their activity and leading to therapeutic effects.

Molecular Targets and Pathways

Typically targets include enzymes involved in metabolic pathways or receptors on cell surfaces. It can modulate the function of these proteins, affecting various cellular processes.

Comparison with Similar Compounds

Compared to other pyridine and pyrrolidinone derivatives, 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.

Similar Compounds

  • 3-(Trifluoromethyl)pyridin-2-amine: : Similar pyridine core with different functional groups.

  • 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile: : Shares the trifluoromethylpyridine structure but varies in the connected functional groups.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-6-3-5(10(12,13)14)4-16-9(6)18-7-1-2-15-8(7)17/h3-4,7H,1-2H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSKZODVNKDPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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